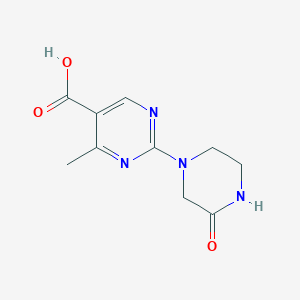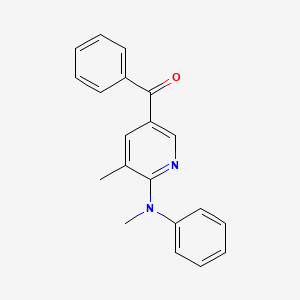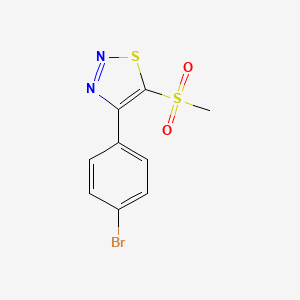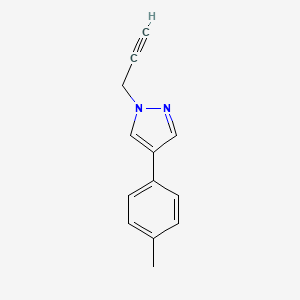
4-Methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-2-(3-オキソピペラジン-1-イル)ピリミジン-5-カルボン酸は、ピリミジンとピペラジンの両方の部分構造を含む複素環式化合物です。この化合物は、潜在的な薬理学的特性と、さまざまな生物活性分子の合成における中間体としての役割のために、注目を集めています。
準備方法
合成経路と反応条件
4-メチル-2-(3-オキソピペラジン-1-イル)ピリミジン-5-カルボン酸の合成は、一般的に、適切なピリミジン誘導体とピペラジン誘導体の縮合を含みます。一般的な方法の1つは、4-メチル-2-クロロピリミジン-5-カルボン酸と3-オキソピペラジンを塩基性条件下で反応させる方法です。 反応は通常、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの溶媒中で、求核置換反応を促進するために高温で行われます .
工業的生産方法
この化合物の工業的生産方法は、同様の合成経路を使用しますが、より大規模に行われます。連続フロー反応器の使用と最適化された反応条件は、生成物の収率と純度を向上させることができます。 さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、所望の化合物を高純度で得ます .
化学反応の分析
反応の種類
4-メチル-2-(3-オキソピペラジン-1-イル)ピリミジン-5-カルボン酸は、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために、酸化することができます。
還元: 還元反応は、ケトン基をアルコールに変換したり、分子内の他の官能基を還元したりするために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が頻繁に使用されます。
置換: アミン、チオール、アルコキシドなどの求核試薬は、水酸化ナトリウム(NaOH)や炭酸カリウム(K₂CO₃)などの塩基の存在下で、置換反応に使用できます.
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はカルボン酸やケトンを生成する可能性があり、一方、還元はアルコールやアミンを生成する可能性があります .
科学的研究の応用
4-メチル-2-(3-オキソピペラジン-1-イル)ピリミジン-5-カルボン酸は、科学研究においていくつかの応用があります。
化学: これは、より複雑な複素環式化合物の合成における中間体として役立ちます。
生物学: この化合物は、抗菌性や抗ウイルス性など、潜在的な生物活性について研究されています。
医学: 神経保護剤や抗炎症剤としての可能性を探る研究が進行中です.
工業: 医薬品や農薬の開発に使用されています.
作用機序
4-メチル-2-(3-オキソピペラジン-1-イル)ピリミジン-5-カルボン酸の作用機序には、特定の分子標的との相互作用が含まれます。例えば、特定の酵素や受容体を阻害し、観測される生物学的効果をもたらす可能性があります。 この化合物の構造は、炎症経路に関与するタンパク質と相互作用することができ、抗炎症効果を発揮します .
類似化合物との比較
類似化合物
ピリド[2,3-d]ピリミジン-5-オン: この化合物は、類似のピリミジンコアを共有していますが、置換パターンと生物活性は異なります.
2-[3-(1-メチル-ピペリジン-4-イル)-プロピルアミノ]-ピリミジン-5-カルボン酸: 同様の用途で使用される、ピペリジン部分を有する別の関連化合物.
独自性
4-メチル-2-(3-オキソピペラジン-1-イル)ピリミジン-5-カルボン酸は、その特異的な置換パターンにより、独自の化学的および生物学的特性を有しています。 ピリミジン環とピペラジン環の組み合わせにより、さまざまな生物活性分子の合成のための汎用性の高い中間体となっています .
特性
分子式 |
C10H12N4O3 |
|---|---|
分子量 |
236.23 g/mol |
IUPAC名 |
4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N4O3/c1-6-7(9(16)17)4-12-10(13-6)14-3-2-11-8(15)5-14/h4H,2-3,5H2,1H3,(H,11,15)(H,16,17) |
InChIキー |
JMHTYJUOHMEFLB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1C(=O)O)N2CCNC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(6-(3-Propyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11796150.png)




![2-Bromo-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11796160.png)
